1-[4-(dimethylamino)phenyl]-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(dimethylamino)phenyl]-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-en-1-one is a complex organic compound with a unique structure that combines a dimethylamino phenyl group with a dimethylimidazo thiazolyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-[4-(dimethylamino)phenyl]-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-en-1-one involves several steps. One common method starts with the preparation of the key intermediate, 2,6-dimethylimidazo[2,1-b][1,3]thiazole, which is then coupled with 4-(dimethylamino)benzaldehyde through a condensation reaction. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a solvent like ethanol or methanol under reflux conditions .
Chemical Reactions Analysis
1-[4-(dimethylamino)phenyl]-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
1-[4-(dimethylamino)phenyl]-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in biological assays to study its effects on various cell lines, including cancer cells, to evaluate its cytotoxicity and therapeutic potential.
Industrial Applications: The compound is also explored for its use in the synthesis of other complex organic molecules and as a potential intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(dimethylamino)phenyl]-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby exhibiting its anticancer properties .
Comparison with Similar Compounds
1-[4-(dimethylamino)phenyl]-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-en-1-one can be compared with other similar compounds, such as:
2,6-dimethylimidazo[2,1-b][1,3]thiazole derivatives: These compounds have a similar core structure but differ in the substituents attached to the imidazo and thiazole rings, affecting their overall properties and applications.
Properties
Molecular Formula |
C18H19N3OS |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-[4-(dimethylamino)phenyl]-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-en-1-one |
InChI |
InChI=1S/C18H19N3OS/c1-12-11-21-16(13(2)19-18(21)23-12)9-10-17(22)14-5-7-15(8-6-14)20(3)4/h5-11H,1-4H3 |
InChI Key |
OXJYHHMGRYIMIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=C(N=C2S1)C)C=CC(=O)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.